molecular formula C17H22N4O4 B10869545 (4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(propan-2-yloxy)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(propan-2-yloxy)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869545
M. Wt: 346.4 g/mol
InChI Key: YOJMWWDKVJEJHA-UHFFFAOYSA-N
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Description

4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and an isopropoxypropylamino substituent

Preparation Methods

The synthesis of 4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Attachment of the isopropoxypropylamino group: This can be done through nucleophilic substitution reactions where the amino group is introduced using an appropriate amine and alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation.

Scientific Research Applications

4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group and pyrazolone core play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can be compared with similar compounds such as:

    4-{(E)-1-[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: This compound has a methoxy group instead of an isopropoxy group, which may affect its chemical reactivity and biological activity.

    4-{(E)-1-[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: The ethoxy group substitution can lead to differences in solubility and interaction with molecular targets.

The uniqueness of 4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-(3-propan-2-yloxypropyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H22N4O4/c1-12(2)25-10-4-9-18-11-16-13(3)19-20(17(16)22)14-5-7-15(8-6-14)21(23)24/h5-8,11-12,19H,4,9-10H2,1-3H3

InChI Key

YOJMWWDKVJEJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCCOC(C)C

Origin of Product

United States

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